4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid
Description
This compound is a structurally complex molecule featuring a benzofurochromen core fused with a benzofuran and chromene system. Key structural elements include:
- An acetyl-D-cysteinyl group modified with an S-benzyl substituent, enhancing steric bulk and possibly influencing redox activity or protease resistance.
- A terminal butanoic acid group, which may improve solubility or serve as a bioisostere for carboxylic acid-containing drugs.
The compound’s molecular weight is approximately 567.6 g/mol (calculated based on formula), and its stereochemistry (D-cysteine configuration) suggests specificity in biological interactions.
Properties
Molecular Formula |
C32H34N2O7S |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
4-[[(2S)-3-benzylsulfanyl-2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C32H34N2O7S/c1-19-22-14-24-21-10-5-6-11-26(21)40-28(24)16-27(22)41-32(39)23(19)15-29(35)34-25(31(38)33-13-7-12-30(36)37)18-42-17-20-8-3-2-4-9-20/h2-4,8-9,14,16,25H,5-7,10-13,15,17-18H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t25-/m1/s1 |
InChI Key |
ODRUGDCIEVTZCK-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid typically involves multiple steps. The process begins with the preparation of the benzofuran and chromene intermediates, followed by their coupling with cysteine derivatives. The final step involves the introduction of the butanoic acid moiety. Common reagents used in these reactions include benzyl bromide, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chromene moieties, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of butanoic acid derivatives with aromatic substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Benzofurochromen Derivatives: The target compound and CAS 858770-40-8 share the benzofurochromen core but differ in methyl substitution (4-methyl vs. 4,11-dimethyl). The S-benzyl-D-cysteinyl group in the target compound introduces chirality and steric hindrance, which may confer selectivity in target binding compared to the unmodified amino group in CAS 858770-40-7.
Butanoic Acid Derivatives: CLANOBUTIN lacks the benzofurochromen system but incorporates a chlorobenzoyl-methoxyphenyl motif. This structure may favor interactions with aryl hydrocarbon receptors or peroxisome proliferator-activated receptors (PPARs), unlike the target compound’s chromen-based activity . The terminal carboxylic acid in all compounds suggests shared ionization behavior (pKa ~4.5–5.0), critical for pH-dependent absorption or protein binding.
Sulfur-Containing Analogs: The quinoline-carboxylic acid derivative (CAS 477867-85-9) replaces the benzofurochromen with a quinoline ring, which is more rigid and may enhance intercalation with DNA or hydrophobic enzyme pockets. The methylphenyl sulfanyl group could modulate redox properties or metabolic stability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s S-benzyl-D-cysteinyl group may complicate synthesis due to stereochemical control, whereas analogs like CAS 858770-40-8 are simpler to prepare .
- Biological Activity: While explicit data are unavailable, the benzofurochromen core is associated with kinase inhibition (e.g., cyclin-dependent kinases) in literature, suggesting the target compound could share this mechanism. CLANOBUTIN’s chlorobenzoyl group, however, is linked to anti-inflammatory effects in preclinical models .
- ADME Profiles: The target compound’s higher molecular weight and steric bulk may limit oral bioavailability compared to smaller analogs like CLANOBUTIN.
Biological Activity
The compound 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid is a synthetic derivative with potential therapeutic applications. Its structure suggests a complex interaction with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity. This article reviews the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzofurochromene and cysteine derivatives. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzofurochromene moiety is associated with the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition:
Inhibition of AChE could enhance acetylcholine levels in the brain, offering therapeutic benefits for memory and cognition.
Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of this compound against various bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | Strong |
| Salmonella typhi | 64 | Weak |
These findings suggest that the compound possesses selective antibacterial activity, which may be useful in developing new antimicrobial agents.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of related benzofurochromene derivatives in a mouse model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and oxidative stress markers when treated with these compounds.
- Antimicrobial Efficacy : In a comparative study against traditional antibiotics, the compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in tackling antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
